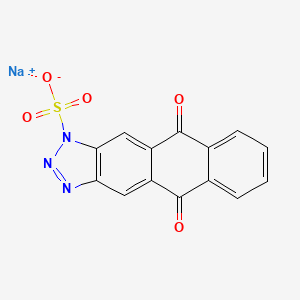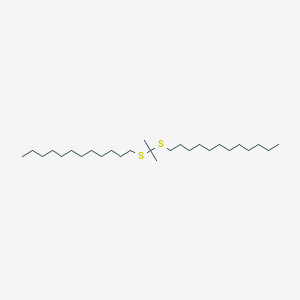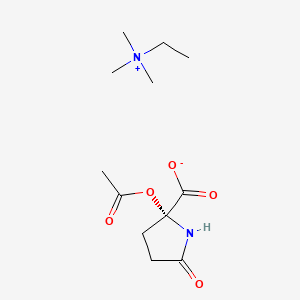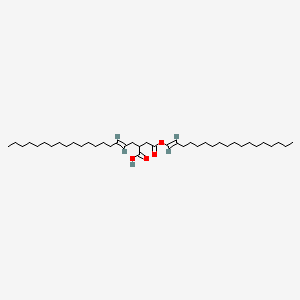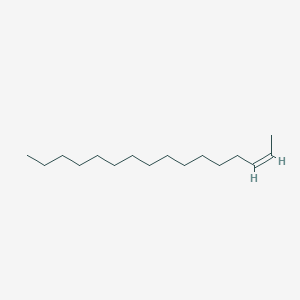
cis-2-Hexadecene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-2-Hexadecene: is an organic compound with the molecular formula C16H32 . It is a type of alkene, characterized by the presence of a carbon-carbon double bond. The “cis” configuration indicates that the hydrogen atoms attached to the double-bonded carbons are on the same side, which affects the compound’s physical and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: cis-2-Hexadecene can be synthesized through various methods, including:
Hydrogenation of Alkynes: One common method involves the partial hydrogenation of 2-hexyne using a suitable catalyst to produce cis-2-hexene, which can then be elongated to form this compound.
Wittig Reaction: Another method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene.
Industrial Production Methods: Industrial production of this compound often involves the oligomerization of ethylene, followed by selective hydrogenation to achieve the desired cis configuration .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: MCPBA, osmium tetroxide
Reduction: Hydrogen gas, metal catalysts (e.g., palladium, platinum)
Substitution: Halogens (chlorine, bromine), UV light or heat
Major Products:
Epoxides: Formed from oxidation reactions
Alkanes: Formed from reduction reactions
Dihalides: Formed from halogenation reactions
Scientific Research Applications
cis-2-Hexadecene has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds.
Biology: Studied for its role in biological signaling and interactions.
Medicine: Investigated for its potential antimicrobial properties and its role in disrupting biofilms.
Industry: Used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cis-2-Hexadecene involves its interaction with various molecular targets and pathways. For example, in biological systems, it can act as a signaling molecule, influencing processes such as biofilm formation and dispersion . The compound’s double bond allows it to participate in various chemical reactions, such as oxidation and reduction, which can alter its structure and function .
Comparison with Similar Compounds
trans-2-Hexadecene: The trans isomer of 2-hexadecene, where the hydrogen atoms are on opposite sides of the double bond.
cis-2-Octadecene: A similar compound with a longer carbon chain.
cis-2-Decene: A similar compound with a shorter carbon chain.
Uniqueness: cis-2-Hexadecene is unique due to its specific configuration, which affects its reactivity and interactions with other molecules. The cis configuration results in different physical properties, such as boiling point and solubility, compared to its trans isomer .
Properties
CAS No. |
74533-97-4 |
|---|---|
Molecular Formula |
C16H32 |
Molecular Weight |
224.42 g/mol |
IUPAC Name |
(Z)-hexadec-2-ene |
InChI |
InChI=1S/C16H32/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3,5H,4,6-16H2,1-2H3/b5-3- |
InChI Key |
YITMLDIGEJSENC-HYXAFXHYSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C\C |
Canonical SMILES |
CCCCCCCCCCCCCC=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


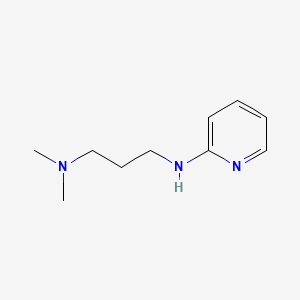
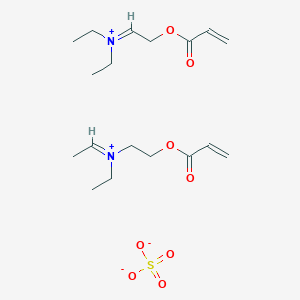
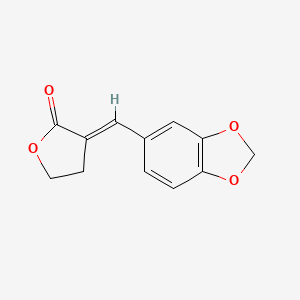
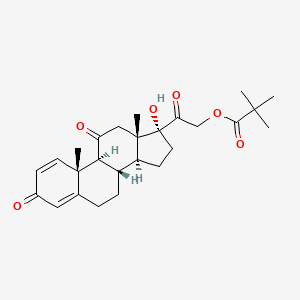
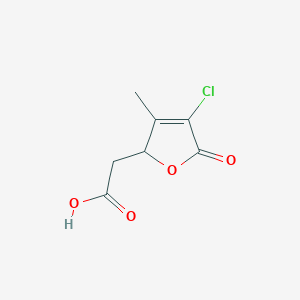
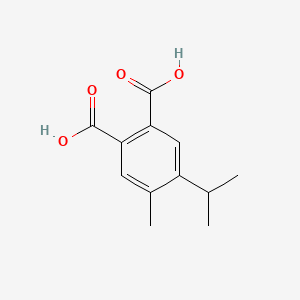
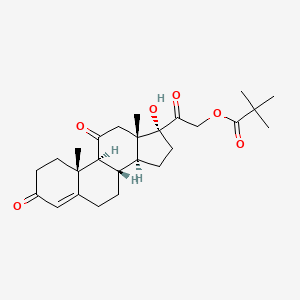
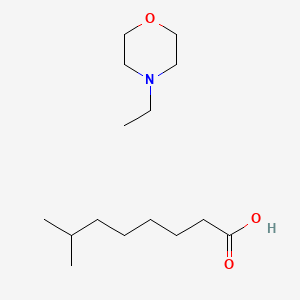
![4-[(5-Amino-2-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B12670075.png)
